Copper(II) 2-ethylhexanoate
Overview
Description
Copper(II) 2-ethylhexanoate Analysis
Copper(II) 2-ethylhexanoate is an organic soluble copper(II) carboxylate with a molecular weight of 349.95 g/mol. It is commonly used as a Lewis acid, an oxidant, and a catalyst/promoter in various chemical reactions, including alkene amination reactions . The compound is supplied as a blue/green powder and is known to be hygroscopic but stable under cool, dry conditions .
Synthesis Analysis
Copper(II) 2-ethylhexanoate can be synthesized from copper(II) acetate monohydrate and sodium 2-ethylhexanoate on a multigram scale. An alternative method involves the electrochemical oxidation of copper in the presence of 2-ethylhexanoic acid. Typically, copper(II) carboxylates are prepared from copper(II) acetate or copper(II) sulfate pentahydrate and the sodium salt of the desired carboxylic acid . Additionally, 2-ethylhexanoic acid can be synthesized from 2-ethylhexanol and sodium hydroxide using copper(II) oxide as a catalyst under atmospheric pressure .
Molecular Structure Analysis
While the specific molecular structure of copper(II) 2-ethylhexanoate is not detailed in the provided papers, copper(II) complexes often exhibit octahedral geometries with variations depending on the ligands involved. For example, copper(II) complexes with ethylenediamine ligands have been shown to have an axially elongated octahedral structure . Similarly, copper(II) complexes with ethylenediaminetetracarboxylate ligands exhibit octahedral geometries with different isomerism and deviations from regular octahedral geometry .
Chemical Reactions Analysis
Copper(II) species play a significant role in various chemical reactions. For instance, copper(II) catalyzes the oxidation of inorganic cyanide to cyanate and the conversion of cyanate or urea into ethyl carbamate in spirits . Copper(II) complexes are also involved in the hydrolysis of glycine ethyl ester, where the coordinated hydroxide ion attacks the ester . In the presence of sulfur dioxide and aryldiazonium tetrafluoroborates, copper(II)-catalyzed reactions lead to the formation of 4-sulfonylated furan-2(5H)-ones . Moreover, copper(II) complexes with tridentate ligands show sensitivity to solvent and ligand substitution in reactions with hydrogen peroxide .
Physical and Chemical Properties Analysis
Copper(II) 2-ethylhexanoate has a melting point of 252 °C (decomposition) and is soluble in water, alcohols, dichloroethane, chlorobenzene, and most organic solvents. It is typically used without purification but can be recrystallized from methanol/water or diethyl ether/acetone if necessary. As a hygroscopic powder, it should be handled with care to avoid irritation to the eyes, respiratory system, and skin .
Scientific Research Applications
Pharmaceutical Intermediates
- Field : Pharmaceutical Industry
- Application : Copper(II) 2-ethylhexanoate is used as an intermediate in the production of various pharmaceutical products .
Paints, Coatings, and Inks
- Field : Paint and Coating Industry
- Application : Copper(II) 2-ethylhexanoate is used as a drier or additive for paints, coatings, and inks .
- Results : The addition of Copper(II) 2-ethylhexanoate can enhance the properties of the paint, coating, or ink, such as drying time, adhesion, and durability .
Lubricant and Grease Additives
- Field : Lubricant Industry
- Application : Copper(II) 2-ethylhexanoate is used in special applications as a catalyst in lubricant and grease additives .
- Results : The addition of Copper(II) 2-ethylhexanoate can enhance the performance of the lubricant or grease .
Fuel Combustion Additives
- Field : Fuel Industry
- Application : Copper(II) 2-ethylhexanoate is used as a combustion additive to enhance and stabilize the performance of fuels .
- Results : The addition of Copper(II) 2-ethylhexanoate can enhance the combustion efficiency of the fuel .
Rubber Wire Coat Compound
- Field : Rubber Industry
- Application : Copper(II) 2-ethylhexanoate is used in the rubber wire coat compound .
- Results : The addition of Copper(II) 2-ethylhexanoate can enhance the properties of the rubber wire coat compound .
Brass-Coated Steel Belt
- Field : Metallurgy
- Application : Copper(II) 2-ethylhexanoate is used in the brass-coated steel belt .
- Results : The use of Copper(II) 2-ethylhexanoate can enhance the properties of the brass-coated steel belt .
Atomic Layer Deposition
- Field : Microelectronics
- Application : Copper(II) 2-ethylhexanoate is used in atomic layer deposition (ALD) processes, which are essential for depositing interconnects used in microelectronic applications .
- Results : The use of Copper(II) 2-ethylhexanoate in ALD allows for precise control over film thickness and composition, which is critical in microelectronic applications .
Safety And Hazards
Copper(II) 2-ethylhexanoate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
copper;2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKCXMNFUDONGJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890492 | |
Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper 2-ethylhexanoate | |
CAS RN |
149-11-1, 22221-10-9 | |
Record name | Cupric bis(2-ethylhexanoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexanoic acid, copper salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Copper bis(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUPRIC BIS(2-ETHYLHEXANOATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4Z5UVG6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.